molecular formula C19H25NO3 B5917339 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

Número de catálogo B5917339
Peso molecular: 315.4 g/mol
Clave InChI: JVUSJLAVYNYOBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as LY294002, is a widely used chemical compound in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway that regulates various cellular processes such as cell growth, survival, metabolism, and motility. LY294002 has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mecanismo De Acción

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one acts as a competitive inhibitor of the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a crucial step in the activation of downstream effectors such as Akt and mTOR. 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one also inhibits other kinases such as DNA-dependent protein kinase (DNA-PK) and mTOR complex 2 (mTORC2) at higher concentrations. The inhibition of PI3K/Akt/mTOR signaling pathway by 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one leads to the inhibition of cell proliferation, survival, and metabolism, as well as the activation of apoptosis and autophagy pathways.
Biochemical and Physiological Effects:
4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects depending on the cell type, concentration, and treatment duration. In cancer cells, 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one inhibits the activation of Akt and mTOR, leading to the inhibition of cell proliferation, migration, invasion, and angiogenesis. 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one also induces apoptosis and autophagy in cancer cells by modulating the expression of Bcl-2 family proteins, caspases, and Beclin-1. In diabetes and obesity models, 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one improves glucose uptake, insulin sensitivity, and lipid metabolism by inhibiting the PI3K/Akt pathway in adipose tissue, liver, and muscle. In neurodegenerative disorders, 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one protects neurons from oxidative stress, inflammation, and excitotoxicity by activating the AMPK pathway and inhibiting the PI3K/Akt/mTOR pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has several advantages and limitations for lab experiments. The advantages include its high potency and specificity for PI3K inhibition, its well-established pharmacological profile, and its availability from commercial sources. The limitations include its poor solubility in water and some organic solvents, its potential cytotoxicity and off-target effects at high concentrations, and its variable effects depending on the cell type and experimental conditions. Therefore, it is important to optimize the concentration, treatment duration, and solvent for 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one in each experiment and to use appropriate controls and analytical methods to validate the results.

Direcciones Futuras

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has several potential future directions for scientific research. One direction is to develop more potent and selective PI3K inhibitors based on the structure of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one with better pharmacokinetic and pharmacodynamic properties. Another direction is to investigate the combination therapy of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one with other anticancer drugs or targeted therapies to enhance their efficacy and reduce their resistance. A third direction is to explore the therapeutic potential of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one in other diseases such as cardiovascular diseases, inflammatory diseases, and infectious diseases, based on its effects on PI3K/Akt/mTOR signaling pathway. A fourth direction is to elucidate the molecular mechanisms of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one-induced apoptosis and autophagy in cancer cells and to identify the biomarkers of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one response and resistance. A fifth direction is to develop 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one-based diagnostic and prognostic tools for cancer patients based on the PI3K/Akt/mTOR pathway status. In conclusion, 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a valuable chemical tool for investigating the PI3K/Akt/mTOR signaling pathway and has potential therapeutic applications in various diseases.

Métodos De Síntesis

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be synthesized using various methods, but the most common one involves the reaction of 2-acetyl-7-methylchromone with butyl lithium followed by the reaction with N-benzyl-N-methylpyrrolidine and hydrolysis of the resulting benzylated intermediate. The final product can be obtained by recrystallization from ethanol. The purity and yield of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be improved by using different solvents, purification techniques, and analytical methods.

Aplicaciones Científicas De Investigación

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively used as a pharmacological tool to study the role of PI3K/Akt/mTOR signaling pathway in various cellular and molecular processes. It has been shown to inhibit the proliferation, migration, invasion, and angiogenesis of cancer cells in vitro and in vivo. 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been found to induce apoptosis and autophagy in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and activating the AMP-activated protein kinase (AMPK) pathway. Moreover, 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been used to investigate the effects of PI3K inhibition on glucose metabolism, insulin signaling, and lipid metabolism in animal models of diabetes and obesity. 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been shown to protect neurons from oxidative stress, inflammation, and excitotoxicity in vitro and in vivo, suggesting its potential as a neuroprotective agent.

Propiedades

IUPAC Name

4-butyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-4-7-14-11-17(21)23-16-10-13(2)15(19(22)18(14)16)12-20-8-5-6-9-20/h10-11,22H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUSJLAVYNYOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.